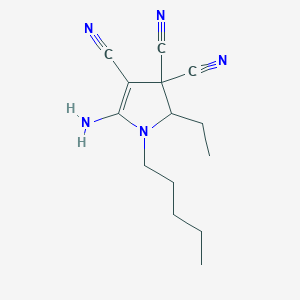
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile is a heterocyclic compound that features a pyrrole ring with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethylamine and pentylamine can be reacted with suitable nitriles and aldehydes to form the desired pyrrole ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3,4-dione derivatives, while reduction can produce various amine-substituted pyrroles .
Scientific Research Applications
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,2-diphenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
- 5-Amino-2-methyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile
Uniqueness
5-Amino-2-ethyl-1-pentyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
88745-07-7 |
|---|---|
Molecular Formula |
C14H19N5 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-amino-2-ethyl-1-pentyl-2H-pyrrole-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C14H19N5/c1-3-5-6-7-19-12(4-2)14(9-16,10-17)11(8-15)13(19)18/h12H,3-7,18H2,1-2H3 |
InChI Key |
MTYDSYLQOSOJIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(C(C(=C1N)C#N)(C#N)C#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)



![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
